molecular formula C57H96O6 B3026093 Glycerol 1-alpha-linolenate 2,3-dilinolate CAS No. 55771-89-6

Glycerol 1-alpha-linolenate 2,3-dilinolate

Cat. No. B3026093
CAS RN: 55771-89-6
M. Wt: 877.4 g/mol
InChI Key: NGPHUAVENUDDAO-JZRYOQFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerol 1-alpha-linolenate 2,3-dilinolate (GLDL) is a fatty acid derivative of glycerol that has been widely studied for its potential applications in the field of scientific research. GLDL has been found to have a variety of biochemical and physiological effects, as well as a range of advantages and limitations for lab experiments.

Scientific Research Applications

Enzymatic Production and Synthesis of Glycerides

A study focused on the enzymatic synthesis of 1,3-dilinolein using linoleic acid and glycerol as substrates for Lipozyme RM IM in a solvent-free system demonstrated that the conversion rate of linoleic acid can be significantly increased by optimizing reaction conditions such as temperature, molar ratio of substrates, and water removal in vacuum. A conversion of 90.2% was achieved under specific conditions, leading to a product with 84.25% 1,3-DAG content after purification by molecular distillation (Meng Xiang-he, 2004).

Bioactive Properties of Glycerides

Glyceroglycolipids isolated from Citrus hystrix, specifically 1,2-di-O-α-linolenoyl-3-O-β-galactopyranosyl-sn-glycerol (DLGG) and a mixture of 1-O-α-linolenoyl-2-O-palmitoyl-3-O-β-galactopyranosyl-sn-glycerol (LPGG), demonstrated potent inhibitory effects on tumor promoter-induced Epstein-Barr virus (EBV) activation. These compounds showed significant anti-tumor-promoting activity in a two-stage carcinogenesis experiment on mouse skin, suggesting their potential for cancer prevention (A. Murakami et al., 1995).

Fatty Acid Metabolism and Plant Resistance

Research on wheat treated with glycerol to induce resistance against powdery mildew highlighted the regulatory role of glycerol in fatty acid metabolism and plant hormone cross-talk. Glycerol treatment upregulated genes involved in the metabolism pathway of linolenic and alpha-linolenic acid, precursor molecules of jasmonic acid biosynthesis, leading to increased levels of jasmonic acid and salicylic acid, and reduced levels of auxin in wheat. This suggests glycerol's potential to enhance plant resistance to pathogens through modulation of fatty acid metabolism and hormone signaling (Yinghui Li et al., 2020).

properties

IUPAC Name

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,10,16-21,25-30,54H,4-6,8-9,11-15,22-24,31-53H2,1-3H3/b10-7-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPHUAVENUDDAO-JZRYOQFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H96O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

877.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycerol 1-alpha-linolenate 2,3-dilinolate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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